molecular formula C24H19F2NO4S B2753283 3-(4-ethoxybenzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866845-98-9

3-(4-ethoxybenzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2753283
CAS No.: 866845-98-9
M. Wt: 455.48
InChI Key: OFYIVEFONYHETC-UHFFFAOYSA-N
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Description

3-(4-Ethoxybenzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxybenzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of ethyl (4-fluorobenzoyl)acetate with benzofurazan oxide to yield intermediate compounds, which are further reacted under specific conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as microwave irradiation and catalytic processes to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxybenzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce dihydroquinoline derivatives .

Mechanism of Action

The mechanism of action of 3-(4-ethoxybenzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biological processes. For example, it may inhibit the activity of poly ADP-ribose polymerase (PARP), an enzyme involved in DNA repair, which is a target for anticancer therapies .

Properties

IUPAC Name

3-(4-ethoxyphenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO4S/c1-2-31-19-8-10-20(11-9-19)32(29,30)23-15-27(14-16-3-5-17(25)6-4-16)22-12-7-18(26)13-21(22)24(23)28/h3-13,15H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYIVEFONYHETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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